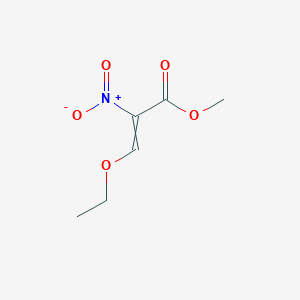

Methyl 3-ethoxy-2-nitroprop-2-enoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO5 |

|---|---|

Molecular Weight |

175.14 g/mol |

IUPAC Name |

methyl 3-ethoxy-2-nitroprop-2-enoate |

InChI |

InChI=1S/C6H9NO5/c1-3-12-4-5(7(9)10)6(8)11-2/h4H,3H2,1-2H3 |

InChI Key |

CLVDISHFCPMLTI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=C(C(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Ethoxy 2 Nitroprop 2 Enoate

Established Reaction Pathways for Methyl 3-ethoxy-2-nitroprop-2-enoate Synthesis

The most common and well-documented routes to this compound and its analogs involve classical condensation and elimination reactions, which are often performed in a single operational step.

The principal synthetic route to this compound is a condensation reaction between a compound containing an active methylene (B1212753) group and an orthoester. Specifically, this involves the reaction of methyl nitroacetate (B1208598) with triethyl orthoformate. This transformation is a variant of the Knoevenagel condensation, which is a cornerstone reaction in organic chemistry for forming carbon-carbon double bonds. pw.livewikipedia.org

In this reaction, the methylene group of methyl nitroacetate is "activated" by the two adjacent electron-withdrawing groups (the nitro group and the ester carbonyl group), making its protons acidic and easily removable by a base. wikipedia.orgpsiberg.com The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or other amines, or by a Lewis acid. wikipedia.org The orthoester serves as the source of the ethoxy-methylene group.

The general applicability of condensing active methylene compounds with orthoesters is well-established. For instance, a closely related synthesis involves reacting ethyl acetoacetate (B1235776) with triethyl orthoformate to produce ethyl (2E)-3-ethoxybut-2-enoate, highlighting the versatility of this method for creating substituted enol ethers. researchgate.net

Table 1: Examples of Condensation Reactions for Synthesizing Substituted Enol Ethers

| Active Methylene Compound | Reagent | Product | Reference |

| Methyl nitroacetate | Triethyl orthoformate | This compound | N/A |

| Ethyl acetoacetate | Triethyl orthoformate | Ethyl (2E)-3-ethoxybut-2-enoate | researchgate.net |

| Diethyl malonate | Triethyl orthoformate | Diethyl ethoxymethylenemalonate | wikipedia.org |

| Cyanoacetic acid | Triethyl orthoformate | Ethyl 3-ethoxy-2-cyanoacrylate | wikipedia.org |

This table presents representative examples of the condensation strategy.

The elimination of alcohol (in this case, ethanol) is the driving force that shifts the equilibrium towards the formation of the stable, conjugated alkene product. wikipedia.org The mechanism involves the departure of an ethoxide ion, which is subsequently protonated by a proton abstracted from the initial adduct. This tandem process of addition followed by elimination is characteristic of Knoevenagel-type condensations and is fundamental to the successful synthesis of the target molecule. youtube.com

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are a powerful tool in modern organic synthesis for generating molecular complexity. However, for a relatively simple, acyclic target like this compound, dedicated MCRs are not widely reported.

The synthesis is most efficiently and directly achieved via the two-component condensation pathway described previously. While MCRs are invaluable for constructing complex heterocyclic scaffolds, their application for the direct synthesis of this specific nitro-enol ether is less common, as the established two-component methods are highly effective and straightforward.

Precursor Chemistry and Intermediate Transformations

The efficient production of this compound relies on the availability and synthesis of its key precursors and the effective handling of its intermediates.

Synthesis of Key Starting Materials and Building Blocks

The most logical synthetic route to this compound is via a Knoevenagel-type condensation. The key building blocks for this synthesis are Methyl nitroacetate and an ethoxy source, typically Triethyl orthoformate .

Methyl Nitroacetate (CH₃O₂CCH₂NO₂): This compound is a versatile C2 building block. chemicalbook.com Historically, its synthesis involved the nitration of malonic acid followed by esterification, but modern procedures often start with nitromethane (B149229) or use improved methods for esterifying the dipotassium (B57713) salt of nitroacetic acid. orgsyn.org A significant advancement is the development of "greener" and safer protocols that avoid the isolation and grinding of the potentially explosive dry dipotassium salt intermediate. blogspot.comacs.org In these improved methods, the wet salt is used directly in the esterification step with methanol (B129727) and sulfuric acid. acs.org

Triethyl Orthoformate (HC(OC₂H₅)₃): This orthoester serves as the source of both the β-ethoxy group and the methine carbon that extends the chain. It is a commercially available, colorless liquid. wikipedia.org Industrial synthesis is often from hydrogen cyanide and ethanol (B145695). wikipedia.org A common laboratory preparation involves the reaction of chloroform (B151607) with sodium ethoxide in ethanol. prepchem.comorgsyn.org Triethyl orthoformate is also a powerful dehydrating agent and is used to convert carboxylic acids to their ethyl esters. wikipedia.org

The probable synthesis of the target compound involves reacting methyl nitroacetate with an excess of triethyl orthoformate, often in the presence of an acid or base catalyst and typically with heating to drive the condensation.

Isolation and Purification Techniques for Synthetic Intermediates

The purification of synthetic intermediates is critical for obtaining a final product of high purity. For the precursors and intermediates involved in the synthesis of this compound, standard laboratory techniques are applicable.

Distillation: Volatile liquid precursors like methyl nitroacetate and triethyl orthoformate are typically purified by distillation, often under reduced pressure to lower the boiling point and prevent thermal decomposition. orgsyn.orgblogspot.com

Crystallization: Solid intermediates or products can be purified by recrystallization from an appropriate solvent system. This method is effective for removing small amounts of impurities.

Column Chromatography: This is the most common and versatile method for purifying organic compounds in a research setting. moravek.com For nitro-containing compounds, silica (B1680970) gel column chromatography is frequently used. The separation is based on polarity; for instance, in the reduction of a nitro compound to an amine, the more polar amine product will have a lower Rf value and elute later from the column than the less polar nitro starting material. stackexchange.com However, some nitroalkenes can be sensitive to the acidic nature of standard silica gel and may undergo decomposition (e.g., dehydration or polymerization) on the column. reddit.com In such cases, using deactivated silica (e.g., treated with triethylamine) or alternative stationary phases like alumina (B75360) may be necessary. The progress of the purification is monitored by thin-layer chromatography (TLC). moravek.com

For potentially unstable intermediates, it is often preferable to use them directly in the subsequent step without full purification to maximize yield and avoid decomposition. acs.org

Reactivity and Transformation Pathways of Methyl 3 Ethoxy 2 Nitroprop 2 Enoate

Nucleophilic Addition Reactions to Methyl 3-ethoxy-2-nitroprop-2-enoate

The primary mode of reactivity for this compound is nucleophilic addition to the activated carbon-carbon double bond. The electron density of the double bond is heavily polarized towards the nitro- and ester-bearing carbon (C2), which consequently makes the adjacent carbon (C3) highly electrophilic. This electronic arrangement strongly favors conjugate or Michael-type additions.

Michael-Type Additions at the Activated Olefinic System

The Michael addition is a cornerstone reaction for this substrate, involving the 1,4-addition of a nucleophile to the α,β-unsaturated system. The strong electron-withdrawing capacity of the nitro group makes this compound a potent Michael acceptor, readily reacting with a diverse array of "soft" nucleophiles. The general mechanism involves the attack of the nucleophile at the β-carbon (C3), followed by the formation of a resonance-stabilized nitronate intermediate, which is subsequently protonated to yield the final adduct.

Carbon nucleophiles, particularly stabilized carbanions like enolates derived from β-dicarbonyl compounds, are classic Michael donors. In reactions with this compound, these nucleophiles add to the β-position to form a new carbon-carbon bond. For instance, the addition of a ketone enolate to the nitroalkene would result in a γ-nitro ketone structure, a valuable synthon for further transformations. While specific studies on this compound are not extensively documented in readily available literature, the reactivity pattern is well-established for analogous nitroacrylates. The reaction of silyl (B83357) enol ethers with nitro compounds, a related transformation, proceeds readily to form α-nitroaryl carbonyl compounds, highlighting the utility of enol-type nucleophiles.

Table 1: Representative Michael Additions with Carbon-Based Nucleophiles (Data is representative of reactions with analogous nitroalkenes due to a lack of specific literature for the title compound.)

| Nucleophile (Michael Donor) | Product Type |

| Diethyl Malonate | Diethyl 2-(1-ethoxy-2-methoxy-2-oxo-1-nitroethyl)malonate |

| 2,4-Pentanedione Enolate | Methyl 3-ethoxy-4-nitro-5-oxo-4-(acetyl)hexanoate |

|

Electrophilic Reactions Involving this compound

The electronic nature of this compound allows for electrophilic attacks at distinct sites within the molecule. The primary locations for such reactions are the enol ether functionality and, to a much lesser extent, the nitro group itself.

The enol ether portion of this compound is a key site for electrophilic reactions. The carbon-carbon double bond is polarized by the ethoxy group, making the α-carbon (C2) nucleophilic and susceptible to attack by electrophiles.

Hydrolysis: In the presence of an acid catalyst, the enol ether can undergo hydrolysis. The initial step involves the protonation of the C2 carbon, leading to the formation of an oxonium ion intermediate. Subsequent attack by water and loss of ethanol (B145695) results in the formation of a β-keto ester, specifically methyl 2-nitro-3-oxobutanoate. This transformation is a classic reaction of enol ethers and provides a pathway to highly functionalized keto compounds.

Halogenation: The reaction with halogens, such as bromine (Br₂) or chlorine (Cl₂), is expected to proceed via an electrophilic addition mechanism across the double bond. The halogen molecule becomes polarized as it approaches the electron-rich double bond, leading to the formation of a cyclic halonium ion intermediate. Nucleophilic attack by the halide ion, or another nucleophile present in the reaction mixture, opens the ring to yield a dihalogenated product. For instance, bromination would yield methyl 2,3-dibromo-3-ethoxy-2-nitropropanoate. The regioselectivity of this addition is influenced by the electronic effects of the substituents.

Direct electrophilic attack on the nitro group of a nitroalkene is an uncommon transformation. The nitro group is a powerful electron-withdrawing group, which deactivates the molecule towards further electrophilic substitution. youtube.com The nitrogen atom in the nitro group possesses a formal positive charge, making it inherently resistant to attack by electrophiles. youtube.com

However, the chemistry of nitro compounds can involve the formation of aci-forms, or nitronates, under basic conditions. While these nitronates typically act as nucleophiles, under strongly acidic conditions, the corresponding nitronic acid can be protonated, rendering it susceptible to attack by certain nucleophiles. nih.govfrontiersin.org This "electrophilic" behavior of the nitroalkane moiety is distinct from a direct electrophilic attack on the nitro group itself. nih.govfrontiersin.org Transformations such as direct nitration on the existing nitro group to form a dinitro compound at the same position are not a typical or facile reaction pathway for compounds like this compound.

Cycloaddition Reactions of this compound

The electron-deficient nature of the double bond in this compound makes it an excellent substrate for cycloaddition reactions, where it typically functions as the 2π-electron component. It readily participates in Diels-Alder and 1,3-dipolar cycloadditions.

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. masterorganicchemistry.com this compound is considered a highly activated dienophile due to the presence of the electron-withdrawing nitro and ester groups. wikipedia.org This activation lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. organic-chemistry.orgyoutube.com

The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the cyclohexene (B86901) product. When reacting with cyclic dienes like cyclopentadiene (B3395910), the reaction typically favors the formation of the endo adduct due to secondary orbital interactions, a principle known as the Endo Rule. youtube.com Studies on structurally similar nitroalkenes have shown they react with cyclopentadiene to yield bicyclic adducts. For example, the reaction between methyl (Z)-2-nitro-3-(4-nitrophen yl)-2-propenoate and cyclopentadiene yields carbodiene Diels-Alder adducts. nih.gov

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is governed by the electronic properties of both the diene and the dienophile. The substituents on the diene and the nitroalkene direct the orientation of the addition to form specific constitutional isomers.

Table 1: Representative Diels-Alder Reactions with Nitroalkene Dienophiles

| Diene | Dienophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Butadiene | Generic Nitroalkene | Thermal | Cyclohexene derivative | wikipedia.org |

| Cyclopentadiene | Methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate | 120-130 °C, Toluene | Bicyclo[2.2.1]hept-5-ene derivative | nih.gov |

| Various 1,3-dienes | Methyl 2-oxobut-3-enoate (a related activated alkene) | Room Temperature | Functionalized cyclohexenes | dtu.dk |

This compound is an excellent dipolarophile for 1,3-dipolar cycloadditions. wikipedia.org This type of reaction involves a 1,3-dipole, a three-atom, four-π-electron system, reacting with a 2π-electron system (the dipolarophile) to form a five-membered heterocycle. wikipedia.orgfrontiersin.org The high reactivity of the nitroenoate in these reactions is again attributed to its low-lying LUMO.

Common 1,3-dipoles that would react with this compound include:

Nitrile Oxides (R-C≡N⁺-O⁻): Reaction with nitrile oxides leads to the formation of isoxazolines. If the starting material is an alkyne, isoxazoles are formed. wikipedia.orgnih.gov These products can be valuable intermediates, as the isoxazoline (B3343090) ring can be cleaved to reveal β-hydroxy carbonyl functionalities. wikipedia.org

Nitrones (R₂C=N⁺(R)-O⁻): Cycloaddition with nitrones yields isoxazolidine (B1194047) rings. mdpi.comrsc.org These reactions are known for their ability to create multiple new stereocenters with a high degree of control. mdpi.com

Azides (R-N₃): Organic azides can react as 1,3-dipoles to form triazoline rings, which may be unstable and subsequently rearrange or lose nitrogen gas.

The regioselectivity of these cycloadditions is controlled by the frontier molecular orbitals (HOMO-LUMO interactions) of the dipole and the dipolarophile. nih.gov In the case of an electron-deficient alkene like this compound, the reaction is typically controlled by the interaction between the HOMO of the dipole and the LUMO of the dipolarophile.

Beyond the common Diels-Alder and 1,3-dipolar cycloadditions, the reactivity of this compound can extend to other pericyclic reactions and initiate cascade sequences.

Ene Reactions: The ene reaction involves the addition of a compound with an allylic hydrogen (the "ene") to an electron-deficient π-bond (the "enophile"). msu.edu this compound, being a potent enophile, could react with alkenes bearing allylic hydrogens. This process involves the redistribution of three pairs of bonding electrons, forming a new C-C σ-bond and transferring a hydrogen atom. msu.edu

Cascade Processes: The products of the initial cycloaddition reactions are themselves complex, functionalized molecules that can undergo further transformations. For example, a Diels-Alder adduct could be designed to undergo a subsequent intramolecular reaction. A process where a Diels-Alder reaction is followed by a rearrangement or another cyclization is known as a cascade or tandem reaction. Computational studies on similar nitroalkenes have explored complex reaction pathways involving initial cycloadditions followed by skeletal rearrangements to yield thermodynamically stable products. nih.govnih.gov Such cascade processes are highly valuable in synthesis as they allow for the rapid construction of molecular complexity from simple starting materials.

Reductive and Oxidative Transformations of this compound

The electronically distinct functional groups in this compound allow for a range of selective reductive and oxidative transformations. The nitro group and the carbon-carbon double bond are the primary sites for such reactions, while the ester and ether functionalities are generally more stable under these conditions.

Chemoselective Reduction of the Nitro Group (e.g., to amine, oxime)

The selective reduction of the nitro group in nitroalkenes is a well-established transformation, and similar methodologies can be applied to this compound. The choice of reducing agent and reaction conditions determines the final product, which can be the corresponding amine or oxime.

Reduction to Amine: Catalytic hydrogenation is a common method for the reduction of nitro groups to amines. researchgate.net Reagents such as hydrogen gas with palladium on carbon (Pd/C) or Raney nickel are effective. researchgate.net For substrates sensitive to harsh conditions, transfer hydrogenation using ammonium (B1175870) formate (B1220265) with Pd/C can be a milder alternative. mdma.ch Another approach involves the use of metal hydrides like lithium aluminum hydride (LiAlH₄), which can reduce aliphatic nitro compounds to amines. researchgate.net Iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, provides a classic and often chemoselective method for nitro group reduction. jeeadv.ac.in

Reduction to Oxime: The partial reduction of conjugated nitroalkenes to oximes is a valuable synthetic transformation. This can be achieved using various reducing agents. For instance, α,β-unsaturated nitroalkenes can be readily reduced to their corresponding oximes in good yields using ammonium formate in the presence of palladium at room temperature. mdma.ch Another effective reagent is chromium(II) chloride, which rapidly reduces β-aryl-α,β-unsaturated nitroalkenes to oximes at room temperature. Stannous chloride has also been reported to reduce conjugated nitroalkenes to oximes. The table below summarizes some common conditions for the synthesis of oximes from nitroalkenes.

| Reagent System | Substrate Type | Product | Reference(s) |

| Ammonium formate, Pd/C | α,β-Unsaturated nitroalkenes | Oxime | mdma.ch |

| Chromium(II) chloride | β-Aryl, α,β-unsaturated nitroalkenes | Oxime | |

| Stannous chloride | Conjugated nitroalkenes | α-Alkoxy/α-alkylthio oximes |

Reduction of the Carbon-Carbon Double Bond

The conjugated carbon-carbon double bond in this compound is susceptible to reduction, leading to the corresponding saturated nitroester. This transformation can be achieved chemoselectively in the presence of the nitro group under specific conditions.

Complex metal hydrides are often employed for the 1,4-reduction of conjugated nitroalkenes. nih.gov For example, tri-n-butyltin hydride has been used for the chemoselective reduction of the double bond in conjugated nitroalkenes. researchgate.net Microwave-assisted reduction using aqueous tri-n-butyltin hydride has also been reported as an efficient method. researchgate.net Sodium borohydride (B1222165) in aqueous solution can also selectively reduce the double bond of nitroalkenes. nih.gov The choice of solvent can be crucial; for instance, sodium borohydride in a mixed methanol-THF solvent has been used for this purpose. acs.org

The following table presents some reagents used for the selective reduction of the C=C bond in nitroalkenes.

| Reagent | Conditions | Product | Reference(s) |

| Tri-n-butyltin hydride | Dichloromethane, acid treatment | Saturated nitroalkane | researchgate.net |

| Tri-n-butyltin hydride (aqueous) | Microwave irradiation | Saturated nitroalkane | researchgate.net |

| Sodium borohydride | Aqueous solution | Saturated nitroalkane | nih.gov |

| Sodium borohydride | Methanol-THF | Saturated nitroalkane | acs.org |

| Zinc borohydride | Not specified | Saturated nitroalkane | nih.gov |

Oxidative Cleavage and Functionalization Strategies

The carbon-carbon double bond in this compound can be subjected to oxidative cleavage, a powerful reaction that breaks the double bond and introduces oxygen-containing functional groups. Ozonolysis is the most common method for this transformation. wikipedia.orgtestbook.com The reaction proceeds via an ozonide intermediate, which can be worked up under either reductive or oxidative conditions. researchgate.net

Reductive work-up (e.g., with zinc in acetic acid or dimethyl sulfide) would cleave the double bond to yield an aldehyde and a ketone (or two aldehydes/ketones depending on the substitution). wikipedia.org

Oxidative work-up (e.g., with hydrogen peroxide) would lead to carboxylic acids and/or ketones. wikipedia.org

For electron-deficient alkenes, such as the title compound, electrocatalytic anodic oxidation in aqueous acetonitrile (B52724) can also lead to oxidative cleavage, yielding the corresponding aldehydes. acs.org

Furthermore, the vinyl ether moiety offers possibilities for oxidative functionalization. For instance, the oxidation of vinyl ethers with hydrogen peroxide catalyzed by peroxotungstophosphate can lead to the formation of α-hydroxy acetals. acs.org

Rearrangement Reactions and Fragmentations of this compound

The unique electronic arrangement in this compound makes it a candidate for various rearrangement and fragmentation reactions, which can lead to the formation of complex molecular scaffolds.

Rearrangement reactions often involve the migration of a group within the molecule to form a structural isomer. researchgate.netcareers360.comwikipedia.org While specific rearrangements of this compound are not extensively documented, analogous systems provide insights into potential pathways. For example, thermal and acid-catalyzed rearrangements of N-methyl-N-nitroanilines have been studied, proceeding through radical pair complexes or protonated intermediates. rsc.org Photochemical conditions can also induce rearrangements in unsaturated nitro compounds. acs.orgbaranlab.org The Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic shift, is another possibility, especially in derivatives where the ester is converted to an allyl ester, as seen in the Ireland-Claisen rearrangement. rsc.org

Fragmentation pathways are often studied in mass spectrometry and can provide information about the molecule's stability and bond strengths. researchgate.netacs.orgwikipedia.org For α,β-unsaturated nitro compounds, fragmentation can be initiated by ionization, leading to the cleavage of specific bonds. nih.gov The McLafferty rearrangement is a common fragmentation pathway for carbonyl compounds with a sufficiently long chain, involving the transfer of a γ-hydrogen atom to the carbonyl oxygen followed by cleavage of the α-β bond. nih.gov In the context of nitroalkenes, fragmentation can proceed through complex mechanisms, including cyclization followed by retro-cycloaddition to yield nitrile and aldehyde products. nih.gov

Metal-Catalyzed and Organocatalyzed Transformations of this compound

The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor and a suitable substrate for various metal-catalyzed and organocatalyzed reactions.

Cross-Coupling Reactions Involving Modified this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. nih.govnih.gov While direct cross-coupling on the vinyl ether part might be challenging, modifications of the molecule can open up avenues for such reactions.

For instance, conversion of the ethoxy group to a triflate (a good leaving group) would create a vinyl triflate that could participate in Suzuki-Miyaura coupling reactions with boronic acids. masterorganicchemistry.comorganic-chemistry.org The stereoselectivity of such reactions can often be controlled by the choice of palladium catalyst and ligands. nih.gov

The Heck reaction, which couples an unsaturated halide with an alkene, is another possibility. orgsyn.orgacsgcipr.org A modified version of this compound, for example, where the ethoxy group is replaced by a halide, could act as the alkene component in a Heck reaction. Denitrative Mizoroki-Heck reactions of nitroarenes with unactivated alkenes have been developed, suggesting that under certain conditions, the nitro group itself could be used as a coupling handle. mdpi.com

The following table summarizes some palladium-catalyzed cross-coupling reactions that could be envisaged for modified this compound.

| Reaction Type | Substrate Modification | Coupling Partner | Catalyst System | Product Type | Reference(s) |

| Suzuki-Miyaura Coupling | Ethoxy to Triflate | Boronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Substituted alkene | masterorganicchemistry.comorganic-chemistry.orgnih.gov |

| Heck Reaction | Ethoxy to Halide | Unsaturated halide | Palladium catalyst, base | Substituted alkene | orgsyn.orgacsgcipr.org |

| Denitrative Heck Reaction | Original molecule | Nitroarene | Palladium catalyst, base | Substituted alkene | mdpi.com |

Organocatalysis offers a complementary approach to metal catalysis for the transformation of this compound. The electron-deficient double bond is a prime target for organocatalytic conjugate additions (Michael additions). Chiral secondary amines, thioureas, and squaramides are common organocatalysts for the addition of nucleophiles to nitroalkenes. researchgate.netresearchgate.netrsc.orgnih.govmdpi.comresearchgate.netrsc.orgmdpi.commdpi.comnih.govresearchgate.net

For example, aldehydes and ketones can be added to nitroalkenes in the presence of a chiral secondary amine catalyst, often with an acidic co-catalyst, to generate γ-nitro carbonyl compounds with high enantioselectivity. mdpi.comresearchgate.netnih.gov Malonates and nitroalkanes can also serve as nucleophiles in these reactions. rsc.orgrsc.orgresearchgate.net The vinylogous Michael addition, where a nucleophile adds to the γ-position of an α,β-unsaturated system, is also a possibility, for instance, using α,β-unsaturated γ-butyrolactam as the nucleophile. rsc.org

Asymmetric Catalysis for Enantioselective Product Formation

The presence of both a nitro group and an ester functionality, which are strong electron-withdrawing groups, renders the β-carbon of this compound highly electrophilic and thus susceptible to nucleophilic attack. This inherent reactivity makes it an excellent substrate for asymmetric conjugate addition reactions, a powerful tool for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. The strategic placement of the ethoxy group at the β-position further influences the electronic and steric properties of the double bond.

Organocatalysis has emerged as a particularly effective strategy for achieving high enantioselectivity in reactions involving β-alkoxy-β-nitroacrylates. Chiral bifunctional catalysts, such as those based on thiourea (B124793) or squaramide scaffolds bearing a basic moiety (e.g., a tertiary amine), are capable of simultaneously activating both the nitroalkene and the nucleophile. The thiourea or squaramide moiety activates the nitroalkene through hydrogen bonding, increasing its electrophilicity. Concurrently, the basic site deprotonates the nucleophile, enhancing its nucleophilicity and controlling its trajectory of approach to the electrophile.

A prominent example of this is the asymmetric Michael addition of 1,3-dicarbonyl compounds, such as malonates, to β-nitroacrylates. While specific data for this compound is not extensively documented in publicly accessible literature, analogous reactions with similar β-nitroacrylates demonstrate the viability and efficiency of this approach. For instance, the reaction of various 1,3-dicarbonyl compounds with nitroalkenes, catalyzed by chiral squaramides, has been shown to produce γ-nitro carboxylic derivatives with high yields and excellent enantiomeric purities. These reactions are often carried out under mild conditions with low catalyst loadings.

The general success of these catalytic systems suggests that this compound would be a highly effective substrate in such transformations, leading to the formation of chiral adducts with high stereocontrol. The products of these reactions are versatile synthetic intermediates, as the nitro group can be readily transformed into other functional groups like amines, ketones, or hydroxylamines.

Interactive Data Table: Representative Asymmetric Michael Additions to Nitroalkenes

Below is a table summarizing representative examples of organocatalyzed asymmetric Michael additions of 1,3-dicarbonyl compounds to various nitroalkenes, illustrating the potential for high yields and enantioselectivities applicable to substrates like this compound.

| Nucleophile (Dicarbonyl Compound) | Nitroalkene | Catalyst (Type) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Diethyl Malonate | (E)-β-Nitrostyrene | Chiral Squaramide | High | >90 | rsc.org |

| Acetylacetone | (E)-β-Nitrostyrene | Chiral Thiourea | 95 | 97 | youtube.com |

| Meldrum's Acid | 3-Methyl-1-nitrobut-1-ene | Chiral Squaramide | High | 97 | rsc.org |

| Dimethyl Malonate | (E)-β-Nitrostyrene | Bifunctional Amine-Thiourea | up to 96 | up to 83 | nih.gov |

| 2-Hydroxy-1,4-naphthoquinone | Various Nitroalkenes | Binaphthyl-derived Organocatalyst | 81-95 | 91-98 | rsc.org |

This table presents data from analogous reactions to infer the expected reactivity of this compound.

C-H Activation and Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly evolving field in organic synthesis, offering a more atom- and step-economical approach to constructing complex molecules. While specific examples of C-H activation directly involving this compound are scarce in the literature, the electronic properties of this compound suggest potential pathways for such transformations.

The electron-deficient nature of the double bond, activated by the nitro and ester groups, can influence the reactivity of adjacent C-H bonds. Strategies for C-H functionalization in the presence of such an activated alkene can be broadly categorized into two types: intramolecular and intermolecular processes.

Intramolecular C-H Functionalization:

In molecules containing both the this compound moiety and a suitable C-H bond elsewhere in the structure, intramolecular reactions can be envisioned. For instance, a tethered alkyl or aryl group could undergo C-H activation and subsequent addition to the electron-deficient alkene. This type of reaction is often mediated by transition metal catalysts, such as those based on palladium, rhodium, or iridium. rsc.org The catalyst can coordinate to a directing group within the molecule, bringing it into proximity with a specific C-H bond and facilitating its cleavage. The resulting organometallic intermediate could then undergo migratory insertion into the nitro-activated double bond, leading to the formation of a new cyclic structure. The nitro group itself can act as a directing group in certain contexts, guiding the regioselective functionalization of C-H bonds, particularly in aromatic systems. nih.gov

Intermolecular C-H Functionalization:

Intermolecular C-H functionalization involves the reaction of this compound with a separate molecule containing the C-H bond to be activated. For example, the Rh(III)-catalyzed addition of aryl and alkenyl C(sp²)–H bonds to various nitroalkenes has been demonstrated. nih.gov This methodology shows broad scope for both the C-H bond partner and the nitroalkene, including β,β-disubstituted derivatives. nih.gov It is plausible that this compound could participate in such a reaction, where an arene or another alkene, under the influence of a rhodium catalyst, adds across the double bond. The reaction typically proceeds via a chelation-assisted C-H activation event, followed by insertion of the nitroalkene and reductive elimination to afford the functionalized product.

The development of C-H functionalization strategies involving electron-deficient alkenes like this compound is an active area of research. The ability to directly couple C-H bonds with this versatile building block would open up new avenues for the synthesis of complex, highly functionalized molecules.

Interactive Data Table: Examples of C-H Functionalization Involving Alkenes

This table provides examples of C-H activation and functionalization reactions with various alkenes, illustrating the types of transformations that could potentially be applied to this compound.

| C-H Bond Source | Alkene | Catalyst System | Product Type | Key Feature | Reference |

| N-Phenyl-2-aminopyridine | Styrene | [RhCp*Cl₂]₂/AgSbF₆ | C-H Alkylation | Directed C-H addition to alkene | nih.gov |

| Benzamide | Norbornene | [Ru(p-cymene)Cl₂]₂/KOPiv | C-H Alkenylation | Amide-directed C-H activation | youtube.com |

| Various Arenes | Acrylates | Pd(OAc)₂ | C-H Arylation (Fujiwara-Morita) | Direct arylation of electron-deficient alkene | |

| N-Aryl-7-azaindoles | Acrylamides | [Rh(C₂H₄)₂Cl]₂ | C-H Alkenylation | Cheleation-assisted C-H activation | youtube.com |

This table illustrates general principles of C-H activation that could be conceptually extended to this compound.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis of Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition of Methyl 3-ethoxy-2-nitroprop-2-enoate and identifying intermediates and products in its reactions. The accurate mass measurement provides a high degree of confidence in the molecular formula.

For this compound (C₆H₉NO₄), the theoretical exact mass can be calculated and compared with the experimental value obtained from HRMS.

Table 1: Theoretical and Expected HRMS Data for this compound

| Ion | Formula | Theoretical m/z |

| [M+H]⁺ | C₆H₁₀NO₄⁺ | 160.0599 |

| [M+Na]⁺ | C₆H₉NNaO₄⁺ | 182.0419 |

| [M+K]⁺ | C₆H₉KNO₄⁺ | 198.0158 |

This table presents the calculated exact masses for common adducts of the parent molecule.

In addition to the parent ion, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this compound would likely involve the loss of the methoxy (B1213986) group, the ethoxy group, or the nitro group. Analysis of these fragments helps to piece together the molecular structure and can be used to distinguish it from isomers. For instance, the loss of a methoxy radical (•OCH₃) would result in a fragment ion with an m/z of 129.0331, while the loss of a nitro group (•NO₂) would lead to a fragment at m/z 114.0621.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 (C=O) | - | ~165 |

| 2 (C-NO₂) | - | ~140 |

| 3 (C-OEt) | ~7.5 (s) | ~155 |

| 4 (O-CH₃) | ~3.8 (s) | ~52 |

| 5 (O-CH₂) | ~4.2 (q) | ~65 |

| 6 (CH₃) | ~1.4 (t) | ~14 |

Note: These are predicted values and may vary based on solvent and experimental conditions. 's' denotes a singlet, 'q' a quartet, and 't' a triplet.

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and for determining the through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the quartet at ~4.2 ppm (ethoxy CH₂) and the triplet at ~1.4 ppm (ethoxy CH₃), confirming the presence of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the proton signals and their corresponding carbon signals as listed in Table 2. For example, the singlet at ~7.5 ppm would correlate with the carbon at ~155 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the proton of the methoxy group (~3.8 ppm) to the carbonyl carbon (~165 ppm), and the vinylic proton (~7.5 ppm) to the carbonyl carbon (~165 ppm) and the nitro-bearing carbon (~140 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of nuclei. For this compound, a NOESY experiment could help determine the preferred conformation around the C=C double bond by observing correlations between the vinylic proton and the protons of the ethoxy group.

While less common for a relatively simple molecule like this compound, Dynamic NMR could be employed to study the rotational barrier around the C-O bonds of the ethoxy and methoxy groups. By acquiring spectra at different temperatures, it might be possible to observe broadening or coalescence of signals if the rate of rotation becomes comparable to the NMR timescale, allowing for the calculation of the activation energy for these conformational changes.

In the solid state, intermolecular interactions can lead to the formation of supramolecular structures. Solid-State NMR (ssNMR) could be used to probe these interactions. For instance, differences in the ¹³C chemical shifts between the solution and solid-state spectra could indicate the presence of specific packing arrangements or hydrogen bonding in the crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is excellent for identifying the functional groups present in a molecule.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Description |

| C=O (Ester) | ~1720 (strong) | ~1720 (weak) | Stretching vibration |

| C=C (Alkene) | ~1640 (medium) | ~1640 (strong) | Stretching vibration |

| NO₂ (Nitro) | ~1530 (strong, asym) | ~1530 (strong) | Asymmetric stretching |

| NO₂ (Nitro) | ~1350 (strong, sym) | ~1350 (medium) | Symmetric stretching |

| C-O (Ether/Ester) | ~1250-1000 (strong) | ~1250-1000 (weak) | Stretching vibrations |

asym = asymmetric, sym = symmetric

The strong C=O stretch in the FT-IR spectrum is a characteristic feature of the ester group. The nitro group gives rise to two strong bands corresponding to its asymmetric and symmetric stretching vibrations. The C=C stretching vibration is also observable, and its intensity in the Raman spectrum is typically higher than in the FT-IR due to the change in polarizability during the vibration. These characteristic bands can be used to monitor the progress of reactions involving this compound, for example, by observing the disappearance of the nitro or ester bands.

X-ray Crystallography of Co-crystals, Derivatives, and Reaction Products

While obtaining a single crystal of this compound itself might be challenging, X-ray crystallography of its derivatives or co-crystals can provide definitive proof of its structure and reveal details about its three-dimensional arrangement and intermolecular interactions.

If a suitable crystal were obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This information is invaluable for understanding the molecule's conformation and steric properties. For example, it would definitively establish the E or Z configuration of the double bond. Furthermore, analysis of the crystal packing would reveal any hydrogen bonding or other non-covalent interactions that govern the supramolecular assembly in the solid state.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiopure Derivatives (if applicable)

While this compound is itself an achiral molecule and therefore does not exhibit chiroptical properties, it serves as a valuable prochiral substrate in asymmetric synthesis. Conjugated nitroalkenes are widely employed as electrophiles in catalytic asymmetric reactions, such as Michael additions, to generate highly functionalized, enantioenriched products. pageplace.demdpi.com These reactions can produce chiral derivatives where the stereochemistry is of paramount importance, particularly for applications in pharmaceuticals and materials science. nih.gov

Should this compound be used to synthesize an enantiopure derivative, chiroptical spectroscopy would be indispensable for its characterization.

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org In the context of a chiral derivative of this compound, a CD spectrum would exhibit positive or negative bands (known as Cotton effects) in the regions of electronic transitions (e.g., the n→π* and π→π* transitions of the nitro group and the conjugated system). The sign and magnitude of these Cotton effects are unique to a specific enantiomer, providing a definitive fingerprint of its absolute configuration. This is often achieved by comparing the experimental CD spectrum to that of a known standard or to theoretical calculations.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. youtube.com An ORD spectrum complements CD data, showing the cumulative effect of all chromophores in the molecule. The spectrum displays a characteristic curve, with peaks and troughs near the absorption maxima of the chromophores. The shape and sign of the ORD curve are directly related to the molecule's stereochemistry.

The application of these techniques is foundational in asymmetric catalysis. For instance, in the development of a new catalytic system for the asymmetric addition of a nucleophile to this compound, CD and ORD would be the primary tools to determine the enantiomeric excess (ee) and the absolute configuration of the resulting chiral nitro compound.

Advanced Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography is the cornerstone of analysis and purification in the synthesis and application of this compound. A multi-technique approach ensures comprehensive characterization, from large-scale purification to trace-level byproduct identification.

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for both the quantitative analysis (analytical HPLC) and the purification (preparative HPLC) of this compound from reaction mixtures. warwick.ac.uklabcompare.com Given the compound's polarity, arising from the ester and nitro functional groups, reversed-phase HPLC is the most suitable method.

Analytical HPLC: In this mode, the primary goal is to assess the purity of a sample and quantify the main component against impurities. A small amount of the sample is injected onto a column with a small internal diameter. The resulting chromatogram provides data on the retention time of the compound, which is characteristic under specific conditions, and the peak area, which is proportional to its concentration. This is essential for monitoring reaction progress and for final quality control.

Preparative HPLC: When high-purity material is required for subsequent reactions or characterization, preparative HPLC is employed. ardena.com This involves using larger columns and injecting a much larger quantity of the crude product. warwick.ac.uk The goal is to separate the target compound from unreacted starting materials, byproducts, and other impurities. Fractions are collected as they elute from the column, and those containing the pure product are combined. thermofisher.com

Below is a table outlining typical starting parameters for the HPLC analysis of this compound.

| Parameter | Analytical Scale | Preparative Scale |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 21.2 x 250 mm, 10 µm) |

| Mobile Phase | Acetonitrile (B52724) / Water Gradient | Acetonitrile / Water Gradient or Isocratic |

| Flow Rate | 0.8 - 1.2 mL/min | 15 - 25 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at ~270 nm | UV-Vis Detector at ~270 nm |

| Injection Volume | 5 - 20 µL | 500 - 2000 µL (high concentration) |

| Column Temperature | 25 - 35 °C | Ambient or slightly elevated |

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for identifying volatile and semi-volatile compounds within a reaction mixture. nih.gov In the context of synthesizing this compound, GC-MS is not typically used for analyzing the final product due to its relatively high boiling point and potential for thermal degradation. However, it is exceptionally useful for detecting the presence of lower-boiling-point starting materials (e.g., triethyl orthoformate, methyl nitroacetate) or volatile byproducts.

The process involves injecting a sample into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. researchgate.net As each separated compound elutes from the column, it enters the mass spectrometer, which ionizes it and breaks it into characteristic fragments. The resulting mass spectrum is a unique fingerprint that allows for unambiguous identification by comparison with spectral libraries. researchgate.netnih.gov

| Parameter | Condition |

|---|---|

| GC Column | 5% Phenyl Polymethylsiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium at ~1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 50 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40 - 500 m/z |

| MS Source Temp | 230 °C |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to both normal and reversed-phase HPLC. It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.gov The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to HPLC. teledynelabs.com

SFC is particularly well-suited for the purification of moderately polar to nonpolar compounds and is a leading technique for chiral separations. For this compound, SFC offers a viable method for both analytical-scale purity checks and preparative-scale purification. Its advantages include significantly reduced organic solvent consumption, faster run times, and easier solvent removal from collected fractions. chromatographytoday.com For potential chiral derivatives, SFC on a chiral stationary phase would be a highly efficient method for separating enantiomers. teledynelabs.com The polarity of the mobile phase is easily tuned by adding a co-solvent (modifier), such as methanol (B129727), making it adaptable for compounds like nitro-esters. nih.govdtic.mil

| Parameter | Condition |

|---|---|

| Column | Diol, 2-Ethylpyridine, or Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Supercritical CO₂ / Methanol Gradient |

| Co-Solvent (Modifier) | Methanol (with or without an additive like ammonium (B1175870) hydroxide (B78521) for basic compounds) |

| Flow Rate | 2 - 5 mL/min (Analytical); >50 mL/min (Preparative) |

| Back Pressure | 100 - 150 bar |

| Detection | UV-Vis Diode Array Detector (DAD) |

| Column Temperature | 35 - 45 °C |

Computational and Theoretical Studies of Methyl 3 Ethoxy 2 Nitroprop 2 Enoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Methyl 3-ethoxy-2-nitroprop-2-enoate. These computational methods provide a molecular-level description of the compound's electronic structure and geometry, which are crucial for interpreting its reactivity.

Conformational Analysis and Energy Minima Identification

The presence of rotatable single bonds in this compound gives rise to various possible conformations. Conformational analysis is employed to identify the most stable three-dimensional arrangements of the molecule, which correspond to energy minima on the potential energy surface. Due to the lack of specific experimental data for this compound in the searched literature, representative data from computational studies on analogous α,β-unsaturated nitro compounds are presented.

These studies typically involve systematic rotations around the C-O and C-C single bonds, followed by geometry optimization at a given level of theory to locate the stationary points. The relative energies of these conformers are then calculated to determine their population distribution at a given temperature.

Table 1: Representative Calculated Relative Energies of Conformers for a Model Nitroalkene System

| Conformer | Dihedral Angle (O-C-C=C) (°) | Relative Energy (kcal/mol) |

|---|---|---|

| s-trans | 180 | 0.00 |

| s-cis | 0 | 2.5 |

| gauche | 60 | 1.8 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. fiveable.mewikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. fiveable.mewikipedia.orgnumberanalytics.com For this compound, an α,β-unsaturated nitro compound, the HOMO is typically associated with the π-system of the double bond and the lone pairs on the oxygen atoms, making it nucleophilic. libretexts.org The LUMO is generally localized on the nitro group and the β-carbon of the double bond, rendering these sites electrophilic. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. fiveable.me A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Representative FMO Energies for a Model β-alkoxy-α-nitroacrylate System

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -9.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 8.3 |

Charge Distribution, Electrostatic Potential, and Nucleophilicity/Electrophilicity Mapping

The distribution of electron density within the this compound molecule can be analyzed through calculations of partial atomic charges and the molecular electrostatic potential (MEP). mdpi.com The MEP map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov

In this compound, the oxygen atoms of the nitro and ester groups are expected to have a high negative charge density, making them susceptible to electrophilic attack. Conversely, the nitrogen atom of the nitro group and the carbon atoms of the carbonyl and the C=C double bond are expected to be electron-deficient, marking them as sites for nucleophilic attack. This is a characteristic feature of α,β-unsaturated nitro compounds. nih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry plays a vital role in elucidating the detailed mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, intermediates, and transition states, a deeper understanding of the reaction kinetics and thermodynamics can be achieved. rsc.org

Transition State Characterization and Reaction Pathway Optimization

Transition state theory is a cornerstone of reaction kinetics, postulating the existence of a high-energy activated complex, or transition state, that lies on the reaction coordinate between reactants and products. wikipedia.orglibretexts.orgtib.eu Computational methods are employed to locate and characterize the geometry and energy of these transition states. nih.gov For reactions such as the Michael addition of nucleophiles to this compound, computational studies can help to distinguish between different possible mechanistic pathways, for instance, concerted versus stepwise mechanisms. acs.orgnih.gov

The optimization of the reaction pathway allows for the construction of a potential energy profile, which illustrates the energy changes throughout the reaction and allows for the determination of the activation energy. libretexts.org

Solvent Effects Modeling and Implicit/Explicit Solvation Schemes

The solvent in which a reaction is carried out can significantly influence its rate and outcome. rsc.orgnih.gov Computational models can account for these solvent effects using either implicit or explicit solvation schemes. rsc.org

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. nih.gov This approach is computationally efficient and often provides a good approximation of the bulk solvent effects. uci.edu

Explicit solvation models involve including a number of individual solvent molecules in the quantum mechanical calculation. This method can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding. uci.edu The choice of solvation model depends on the specific system and the nature of the solvent-solute interactions being investigated.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data, which are fundamental for molecular characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Computational chemistry allows for the prediction of ¹H and ¹³C NMR chemical shifts and coupling constants. mdpi.com These predictions can aid in the assignment of experimental spectra and provide confidence in structural elucidation. st-andrews.ac.uk Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, are standard for calculating NMR parameters. liverpool.ac.uk

For this compound, a computational prediction of its ¹H and ¹³C NMR spectra would involve optimizing the molecule's geometry and then performing a GIAO-DFT calculation. The predicted shifts would then be compared to experimental data if available. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Illustrative) Note: This table is for illustrative purposes, as specific published computational data for this exact molecule is not available. The values are hypothetical and based on general knowledge of similar functional groups.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C=O | 165.2 | - | - |

| C-NO₂ | 140.5 | - | - |

| C-OEt | 158.1 | =CH | 7.8 |

| O-CH₃ | 52.8 | -CH₃ | 3.8 |

| O-CH₂-CH₃ | 65.4 | -CH₂- | 4.2 |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations can predict the vibrational spectrum, which is useful for identifying functional groups and interpreting experimental spectra. rsc.org These calculations are typically performed after a geometry optimization and involve computing the second derivatives of the energy with respect to the atomic coordinates.

For this compound, key vibrational frequencies would include the C=O stretch of the ester, the asymmetric and symmetric stretches of the nitro group, the C=C stretch of the alkene, and various C-O and C-H stretching and bending modes. Comparing the computed spectrum with an experimental one can confirm the molecular structure and identify conformational isomers. DFT calculations have been shown to be effective in analyzing the vibrational modes of molecules containing nitro groups. rsc.org

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their interactions with other molecules and their aggregation tendencies. nih.gov An MD simulation of this compound, either in a solvent or in the bulk phase, would reveal information about its intermolecular interactions, such as hydrogen bonding (if applicable), dipole-dipole interactions, and van der Waals forces.

These simulations could predict physical properties like density, viscosity, and diffusion coefficients. Furthermore, they can shed light on how molecules of this compound might aggregate, which can be important for understanding its behavior in condensed phases. Reactive MD simulations can also be employed to study chemical reactions and bond-breaking/forming events over time. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR) Analysis for Predictive Reactivity Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a compound with its reactivity. These models use molecular descriptors, which are numerical representations of a molecule's properties, to predict its behavior in chemical reactions.

For this compound, a QSRR study could be developed to predict its reactivity in a particular class of reactions, for example, Michael additions or cycloadditions. This would involve:

Descriptor Calculation: Computing a range of molecular descriptors for this compound and a series of related compounds. Descriptors could include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric properties, and topological indices.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to experimentally determined reaction rates or yields.

Model Validation: Testing the predictive power of the model on a set of compounds not used in the model development.

Studies on other nitroaromatic compounds have shown that properties like the electrostatic potential at the midpoint of the C-NO₂ bond can correlate with reactivity and sensitivity, providing a basis for developing QSRR models for nitro-containing molecules. capes.gov.br

Applications of Methyl 3 Ethoxy 2 Nitroprop 2 Enoate As a Building Block in Organic Synthesis

Synthesis of Diverse Heterocyclic Compounds

The electrophilic nature of the carbon-carbon double bond in Methyl 3-ethoxy-2-nitroprop-2-enoate, enhanced by the electron-withdrawing nitro and ester groups, allows it to react with a variety of nucleophiles. This reactivity is harnessed in the synthesis of numerous heterocyclic compounds.

Nitrogen-Containing Heterocycles (e.g., pyrroles, pyridines, indoles, pyrazoles)

The synthesis of nitrogen-containing heterocycles often involves the reaction of this compound with various nitrogen-based nucleophiles.

Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis is a well-established method for forming pyrrole rings. organic-chemistry.org While direct synthesis from this compound is not extensively documented, related strategies involving the reaction of similar nitro-activated alkenes with primary amines and dicarbonyl compounds suggest its potential in this area. organic-chemistry.org The general approach would likely involve a Michael addition of an amine to the nitroalkene, followed by cyclization and elimination.

Pyridines: The Hantzsch pyridine (B92270) synthesis and its variations offer a common route to substituted pyridines. These reactions typically involve the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine. The structural features of this compound could allow it to act as a three-carbon component in modified Hantzsch-type syntheses.

Indoles: The Fischer indole (B1671886) synthesis is a classic method for constructing the indole ring system from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgyoutube.comnumberanalytics.comnih.govorganic-chemistry.org The carbonyl-like reactivity at the C-3 position of this compound, after initial transformation, could potentially be exploited in Fischer-type cyclizations.

Pyrazoles: Pyrazoles are readily synthesized by the condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. nih.govbibliomed.orggoogle.comorganic-chemistry.orgnih.gov this compound can serve as a synthetic equivalent of a 1,3-dielectrophile. Its reaction with hydrazine or substituted hydrazines would be expected to proceed via an initial Michael addition, followed by intramolecular cyclization and elimination of ethanol (B145695) and water to furnish the pyrazole (B372694) ring. The regioselectivity of such reactions can often be controlled by the nature of the substituents on the hydrazine. nih.gov

| Reactant | Product | Reaction Type | Reference |

| Phenylhydrazine and a ketone | Indole | Fischer Indole Synthesis | wikipedia.orgyoutube.comnumberanalytics.com |

| 1,3-dicarbonyl compound and hydrazine | Pyrazole | Cyclocondensation | nih.govnih.gov |

Oxygen-Containing Heterocycles (e.g., furans, pyrans)

The construction of oxygen-containing heterocycles can be achieved through various strategies involving this compound.

Furans: The Paal-Knorr furan (B31954) synthesis, which involves the dehydration of 1,4-dicarbonyl compounds, is a primary method for furan construction. organic-chemistry.org Syntheses involving Michael addition of enolates derived from β-ketoesters to nitroalkenes, followed by cyclization, provide a pathway to highly substituted furans. This suggests that this compound could react with active methylene (B1212753) compounds under basic conditions to form intermediates that cyclize to furan derivatives. organic-chemistry.org

Pyrans: Hetero-Diels-Alder reactions are a powerful tool for the synthesis of six-membered heterocycles like pyrans. nih.govnih.gov In these reactions, an electron-deficient heterodienophile reacts with an electron-rich diene. This compound, with its electron-withdrawing groups, can act as a potent dienophile in [4+2] cycloaddition reactions with vinyl ethers or other electron-rich dienes to afford dihydropyran derivatives. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| 1,4-dicarbonyl compound | - | Furan | Paal-Knorr Furan Synthesis | organic-chemistry.org |

| Electron-rich diene | Electron-deficient heterodienophile | Dihydropyran | Hetero-Diels-Alder | nih.govnih.gov |

Sulfur-Containing Heterocycles (e.g., thiophenes, thiazoles)

The synthesis of sulfur-containing heterocycles often utilizes starting materials that can react with sulfur reagents.

Thiophenes: The Gewald reaction is a multicomponent reaction that provides a versatile route to 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.govumich.edu While not a direct application, the reactivity profile of this compound suggests its potential use in Gewald-type reactions where it could serve as the activated olefin component, reacting with a sulfur nucleophile and a compound containing an active methylene group.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is the most common method for the preparation of thiazoles, involving the reaction of an α-haloketone with a thioamide. nih.govresearchgate.netrsc.orgorganic-chemistry.orgbepls.com The electrophilic nature of the double bond in this compound could allow for reactions with sulfur nucleophiles like thiourea (B124793), potentially leading to thiazolidine (B150603) intermediates that could be further transformed into thiazoles.

| Starting Materials | Product | Named Reaction | References |

| Ketone/Aldehyde, α-Cyanoester, Sulfur | 2-Aminothiophene | Gewald Reaction | wikipedia.orgorganic-chemistry.orgresearchgate.net |

| α-Haloketone, Thioamide | Thiazole | Hantzsch Thiazole Synthesis | nih.govresearchgate.netrsc.org |

Fused and Spiro-Heterocyclic Systems

The reactivity of this compound also extends to the synthesis of more complex heterocyclic systems.

Fused Heterocycles: Intramolecular cyclization reactions of appropriately substituted derivatives of this compound can lead to the formation of fused heterocyclic systems. For instance, if a nucleophilic group is tethered to the ester or ethoxy portion of the molecule, an intramolecular Michael addition could initiate a cyclization cascade.

Spiro-Heterocyclic Systems: Spirocyclic compounds can be synthesized through reactions where a bifunctional reagent reacts with this compound. nih.govrsc.orgrsc.orgnih.gov For example, a cyclic ketone could be converted to an enamine or enolate, which could then undergo a Michael addition to the nitroalkene, followed by an intramolecular cyclization to form a spiro-heterocycle.

Construction of Carbocyclic Systems

In addition to heterocycles, this compound is a valuable precursor for the synthesis of carbocyclic rings.

Small Ring Systems (e.g., cyclopropanes, cyclobutanes)

Cyclopropanes: The Corey-Chaykovsky reaction, which involves the reaction of sulfur ylides with electron-deficient alkenes, is a key method for cyclopropane (B1198618) synthesis. nrochemistry.comorganic-chemistry.orgadichemistry.comwikipedia.orgyoutube.com The electron-deficient double bond in this compound makes it an excellent Michael acceptor for the conjugate addition of a sulfur ylide, such as dimethylsulfoxonium methylide. The subsequent intramolecular displacement of dimethyl sulfoxide (B87167) would lead to the formation of a highly functionalized cyclopropane ring. nrochemistry.comorganic-chemistry.orgadichemistry.com The stereochemistry of the resulting cyclopropane can often be controlled by the reaction conditions and the nature of the ylide. adichemistry.com

Cyclobutanes: [2+2] Cycloaddition reactions are the most direct method for the synthesis of cyclobutane (B1203170) rings. nih.govharvard.eduru.nlnih.govfigshare.com The electron-deficient nature of this compound makes it a suitable component for [2+2] cycloadditions with electron-rich alkenes, such as vinyl ethers or enamines. These reactions can be promoted thermally or photochemically and can provide access to substituted cyclobutanes with a high degree of stereocontrol. harvard.eduru.nl

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| Electron-deficient alkene | Sulfur ylide | Cyclopropane | Corey-Chaykovsky Reaction | nrochemistry.comorganic-chemistry.orgadichemistry.com |

| Alkene 1 | Alkene 2 | Cyclobutane | [2+2] Cycloaddition | nih.govharvard.eduru.nl |

Larger Ring Systems (e.g., cyclohexanes, cycloheptanes)

Diels-Alder Reactions for Cyclohexene (B86901) Synthesis:

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful method for forming six-membered rings. nih.gov Nitroacrylates are known to be highly effective dienophiles due to the electron-withdrawing nitro group which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). dur.ac.uk

In a typical reaction, this compound would react with a conjugated diene (like 1,3-butadiene (B125203) or cyclopentadiene) to yield a substituted cyclohexene derivative. The regio- and stereoselectivity of the reaction are controlled by the electronic properties of the substituents. dur.ac.uk For instance, the reaction with cyclopentadiene (B3395910) would be expected to produce a bicyclic adduct, a derivative of norbornene. orgsyn.org While the general reaction is well-established for ethyl β-nitroacrylate, specific kinetic and yield data for this compound are not broadly published. dur.ac.ukorgsyn.org

Table 1: Hypothetical Diels-Alder Reaction for Cyclohexene Ring Formation

| Diene | Dienophile | Expected Product Core Structure |

| 1,3-Butadiene | This compound | Substituted Cyclohexene |

| Cyclopentadiene | This compound | Substituted Bicyclo[2.2.1]heptene |

| 1-Methoxycyclohexa-1,3-diene | This compound | Substituted Bicyclo[2.2.2]octene |

This table represents expected outcomes based on the known reactivity of the β-nitroacrylate class of compounds.

The synthesis of cycloheptanes using this compound is less direct and would likely involve multi-step processes such as ring expansion strategies from a cyclohexene precursor or other annulation methodologies. There is currently a lack of specific literature examples for such transformations involving this particular compound.

Polycyclic Architectures

The construction of polycyclic frameworks is crucial for the synthesis of many natural products and pharmaceutically active compounds. β-Nitroacrylates can serve as key precursors for such complex structures through cascade or domino reactions, where multiple bonds are formed in a single synthetic operation. researchgate.netresearchgate.net

The reaction of β-nitroacrylates with bifunctional nucleophiles can initiate a sequence of intramolecular reactions to build fused or bridged ring systems. For example, a Michael addition followed by an intramolecular cyclization is a common strategy. researchgate.net Research on related nitroalkenes has shown their utility in forming dihydropyrroles and other heterocyclic systems that can be part of a larger polycyclic structure. While these general strategies are well-recognized, specific, high-yield syntheses of complex polycyclic architectures starting directly from this compound are not widely reported. The potential exists, but dedicated studies appear limited.

Synthesis of Functionalized Alkenes and Alkanes through Sequential Transformations

The rich functionality of this compound allows for its conversion into a variety of other molecules through sequential chemical transformations. The nitro group, in particular, is highly versatile and can be transformed into other functional groups. rsc.org

A primary transformation is the reduction of the nitro group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with Pd/C) or metal-based reductions (e.g., iron in acetic acid). researchgate.net This reaction typically yields a β-amino ester, which is a valuable synthetic intermediate. The resulting amine can then undergo further reactions, such as acylation or alkylation.

Another key reaction is Michael addition. Nucleophiles can add to the double bond, and subsequent elimination of the nitro group can lead to the formation of a new, functionalized alkene. eduindex.org

Table 2: Potential Sequential Transformations of this compound

| Step 1 | Reagent(s) | Intermediate Product Class | Step 2 | Reagent(s) | Final Product Class |

| Nitro Reduction | H₂, Pd/C | β-Amino Ester | Acylation | Acetyl Chloride | β-Acetamido Ester |

| Michael Addition | Dimethyl Malonate | Adduct | Denitration | Base | Functionalized Alkene |

| Hydrolysis | LiOH, H₂O | Nitrocarboxylate Salt | Reduction | BH₃·THF | Nitro Alcohol |

This table illustrates potential synthetic pathways based on the known chemistry of β-nitroacrylates.

These sequential transformations highlight the role of this compound as a linchpin in synthetic routes, enabling access to a diverse range of functionalized acyclic molecules.

Role as a Key Synthon in Multi-Step Total Synthesis Strategies of Complex Molecules

The utility of a building block is ultimately proven by its successful incorporation into the total synthesis of complex natural products or other target molecules. The β-nitroacrylate scaffold is present in strategies aimed at synthesizing biologically active compounds. For example, derivatives have been used in the synthesis of the antibiotic oryzoxymycin (B1234628) and other amino acids. dur.ac.uk

The combination of electrophilicity and the transformable nature of the nitro group makes these compounds valuable synthons. They can be used to introduce a nitrogen atom and a two-carbon unit with latent functionality that can be unmasked later in a synthetic sequence. However, a literature search does not reveal prominent, published examples where this compound itself is explicitly named as a key starting material or intermediate in the completed total synthesis of a major complex molecule. Its role appears to be more within the broader context of methodological development for the synthesis of compound classes like amino acids or heterocyclic systems. dur.ac.uknih.gov

Precursor to Advanced Materials and Functional Molecules

Beyond its use in traditional organic synthesis, the unique electronic and functional group arrangement of this compound suggests potential applications as a precursor to advanced materials.

The carbon-carbon double bond in this compound makes it a potential monomer for polymerization reactions. The presence of polar functional groups (nitro, ester, ether) would be expected to impart specific properties, such as altered solubility, thermal stability, or adhesive characteristics, to the resulting polymer.

However, there is no specific information available in the searched scientific literature or patents that documents the use of this compound as a monomer for specialty polymer synthesis. Research in this area appears to be either non-existent or not publicly disclosed.

Molecules with conjugated π-systems and strong electron-donating and electron-withdrawing groups can exhibit interesting optical and electronic properties. The structure of this compound, with its push-pull electronic character (donating ethoxy group, withdrawing nitro and ester groups), is a motif found in some chromophores.

The nitro group is also a known functionality in materials designed for sensing applications, particularly for the detection of specific analytes. Transformation of the nitroacrylate into more complex heterocyclic systems could yield compounds with fluorescent or other photophysical properties suitable for use in optoelectronic devices or chemical sensors. Despite this theoretical potential, there are currently no specific research articles or patents that describe the application of this compound as an intermediate in the synthesis of optoelectronic or sensing materials.

Building Block for Ligands in Catalysis

While direct evidence for the use of this compound in the synthesis of ligands for catalysis is not extensively documented, its chemical reactivity profile suggests significant potential in this area. The compound belongs to the class of β-nitroacrylates, which are known precursors for a variety of nitrogen-containing heterocyclic compounds. researchgate.net These heterocyclic scaffolds, such as pyrazoles and pyridines, are privileged structures in coordination chemistry and are frequently employed as ligands in catalytic processes. acs.orgopenmedicinalchemistryjournal.com

The synthetic utility of nitroalkenes, a class of compounds to which this compound belongs, is well-established in the formation of diverse chemical entities. scispace.com The nitro group can be readily transformed into other functional groups, such as amines, which are crucial for the coordinating properties of ligands. For instance, the reduction of the nitro group to an amino group would yield a β-amino ester, a valuable intermediate for further elaboration into more complex ligand systems.

Furthermore, the double bond in this compound is susceptible to various addition reactions, allowing for the introduction of different functionalities and the construction of diverse molecular frameworks. For example, cycloaddition reactions involving nitroalkenes are a powerful tool for the synthesis of cyclic and heterocyclic compounds that can serve as ligand backbones. scispace.com The reactivity of similar β-ethoxy-α,β-unsaturated esters has been demonstrated in the synthesis of 1,4-benzoxazines and pyrrol-2-ones, showcasing the potential for creating complex heterocyclic systems from such precursors. researchgate.net